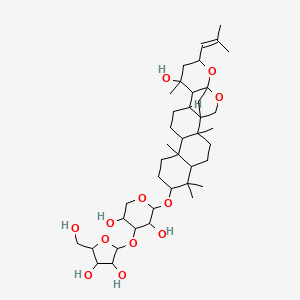

Bacoside A1

Description

Contextualizing Bacoside A1 within Bacopa monnieri Phytochemistry Research

This compound is a principal constituent of Bacopa monnieri, a plant recognized in traditional Ayurvedic medicine. nih.gov The plant's therapeutic properties are largely attributed to a class of chemical compounds known as bacosides, which are dammarane-type triterpenoid (B12794562) saponins (B1172615). nih.govfrontiersin.org Bacoside A, a well-studied component, is actually a mixture of four saponin (B1150181) glycosides: bacoside A3, bacopaside (B14799058) II, bacopaside X, and bacopasaponin C. frontiersin.orgplos.orgjees.in this compound, while a distinct saponin, is part of this complex phytochemical profile of Bacopa monnieri. chemicalbook.comneliti.com Research into the phytochemistry of Bacopa monnieri is extensive, with a focus on isolating and characterizing these various bacosides and understanding their individual and synergistic effects. frontiersin.orgnih.gov

Overview of Triterpenoid Saponins as Bioactive Compounds in Botanical Research

Triterpenoid saponins are a diverse group of naturally occurring glycosides found in numerous plant species. nih.gov Structurally, they consist of a polycyclic triterpene aglycone linked to one or more sugar chains. researchgate.netwikipedia.org This amphiphilic nature, with a hydrophobic aglycone and a hydrophilic sugar moiety, contributes to their wide range of biological activities. wikipedia.org In botanical research, triterpenoid saponins are of significant interest due to their various pharmacological applications, including anti-inflammatory, antioxidant, and neuroprotective properties. nih.govmdpi.com Their biosynthesis in plants is a complex process, and their accumulation can be influenced by various environmental factors. nih.gov

Historical and Current Research Trajectories of this compound

Historically, research on Bacopa monnieri focused on the crude extracts and the collective "bacoside" fraction. Early studies established the neuropharmacological effects of these extracts. frontiersin.orgijmscrr.in Over time, advancements in analytical techniques allowed for the isolation and characterization of individual saponins, including this compound. mdpi.com Current research trajectories are multifaceted. There is a continued effort to elucidate the precise mechanisms of action of individual bacosides, including this compound, at the molecular level. nih.govnih.gov Furthermore, there is growing interest in the biotransformation of these compounds in vivo, as metabolites may possess enhanced bioactivity. plos.org A significant area of ongoing research involves overcoming challenges related to the bioavailability and delivery of these compounds to target tissues. nih.govfrontiersin.org

Structure

2D Structure

Properties

IUPAC Name |

4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O12/c1-20(2)14-21-15-38(7,46)32-22-8-9-26-36(5)12-11-27(35(3,4)25(36)10-13-37(26,6)39(22)18-40(32,52-21)48-19-39)50-33-30(45)31(23(42)17-47-33)51-34-29(44)28(43)24(16-41)49-34/h14,21-34,41-46H,8-13,15-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOWXUBGLKIVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(O8)CO)O)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies in Bacoside A1 Research

Isolation and Purification Techniques for Bacoside A1 from Biological Sources

The initial and critical step in studying this compound is its effective isolation and purification from the complex matrix of the Bacopa monnieri plant. Various chromatographic techniques are instrumental in achieving high-purity this compound.

Chromatographic Separations for High Purity this compound (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental technique for the purification of this compound. jees.inukaazpublications.com Typically, a crude extract of Bacopa monnieri is loaded onto a silica (B1680970) gel column. jees.inukaazpublications.com The separation is then achieved by eluting the column with a gradient of solvents, commonly a mixture of ethyl acetate (B1210297) and methanol (B129727). jees.in The concentration of methanol is gradually increased, allowing for the separation of compounds based on their polarity. jees.in Fractions are collected and analyzed, often using High-Performance Thin-Layer Chromatography (HPTLC), to identify those containing this compound. jees.in For instance, a method employing a silica gel (100-200 mesh) column with an ethyl acetate-methanol gradient has been successful in isolating this compound. jees.in

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative and quantitative analysis of this compound, offering higher resolution and sensitivity. jees.inijbpas.com Reversed-phase columns, such as C18, are frequently used for this purpose. jees.inresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, which may be acidified with agents like phosphoric acid or contain salts such as sodium sulfate (B86663) to improve peak resolution. jees.inijbpas.comresearchgate.net A developed HPLC method can separate the individual saponins (B1172615) within the "bacoside A" mixture, which includes bacoside A3, bacopaside (B14799058) II, bacopaside X, and bacopasaponin C. jees.inijbpas.com Detection is commonly performed using a UV-Diode Array detector at a wavelength of around 205 nm or 210 nm. jees.inijbpas.comnih.gov

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica gel (100-200 mesh) jees.inukaazpublications.com | Reversed-phase C18 jees.inresearchgate.net |

| Mobile Phase | Gradient of ethyl acetate and methanol jees.in | Isocratic or gradient elution with acetonitrile and acidified water (e.g., with phosphoric acid) ijbpas.comresearchgate.net or aqueous sodium sulfate jees.in |

| Detection | HPTLC for fraction analysis jees.in | UV-Diode Array Detector (205 nm or 210 nm) jees.inijbpas.comnih.gov |

Countercurrent and Preparative Chromatography Approaches in this compound Isolation

For larger-scale purification of this compound, countercurrent chromatography (CCC) and preparative chromatography are employed. Droplet counter-current chromatography has been utilized to separate Bacoside A into fractions. researchgate.netresearchgate.net High-speed countercurrent chromatography (HSCCC) is another effective technique for the fractionation of Bacopa monnieri extracts. researchgate.net These methods utilize liquid-liquid partitioning to separate compounds without a solid support matrix, which can be advantageous for preventing sample degradation.

Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is also a viable method for isolating significant quantities of pure this compound. While specific documented instances focusing solely on preparative chromatography for this compound are less common in the provided context, the principles of analytical HPLC are directly scalable to preparative applications.

Spectroscopic and Spectrometric Characterization Methods for this compound

Once isolated, the structural elucidation and characterization of this compound rely on a suite of sophisticated spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of complex natural products like this compound. Both ¹H-NMR and ¹³C-NMR are used to map the carbon-hydrogen framework of the molecule. researchgate.netwjpmr.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different atoms and for elucidating the intricate stereochemistry of the saponin (B1150181). researchgate.net The structural elucidation of related bacopasides has been successfully achieved using high-resolution NMR spectral data. researchgate.netpsu.edu For instance, the structures of bacopaside I and II were determined mainly through 2D NMR analyses. researchgate.net

Mass Spectrometry (MS) Techniques in this compound Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) for the analysis of saponins, as it minimizes fragmentation of the parent molecule. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a highly sensitive and specific method for identifying and quantifying this compound and its related compounds in complex mixtures. researchgate.netpsu.edunu.ac.th LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry) has been used for screening and identifying isomeric jujubogenin (B1254797) and pseudojujubogenin aglycones in Bacopa monnieri extract. ijlpr.com Furthermore, LC-MS/MS methods have been developed for the quantification of related compounds like bacopaside I in biological samples. researchgate.netresearchgate.netbenthamopenarchives.com

Vibrational Spectroscopy (e.g., FTIR) Applications in this compound Characterization

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. ukaazpublications.comijpbs.com The IR spectrum of an isolated Bacoside A sample can be compared with that of a standard to confirm its identity. jees.in The presence of characteristic absorption bands corresponding to hydroxyl groups, alkyl groups, and glycosidic linkages helps in the preliminary characterization of the compound. ijpbs.cominnovareacademics.in For example, FTIR analysis has been used to compare the functional groups in purified bacoside A with a standard, showing identical spectra. jees.inukaazpublications.com

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Information Obtained | Key Findings from Research |

| NMR Spectroscopy | Detailed structural information, including atom connectivity and stereochemistry. wjpmr.comresearchgate.net | Elucidation of the structures of related bacosides like bacopaside I and II using 2D NMR. researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation patterns. researchgate.netmdpi.com | LC-MS is a valuable tool for confirming the identity of saponins. researchgate.net LC-ESI-QTOF-MS can differentiate between isomeric aglycones. ijlpr.com |

| FTIR Spectroscopy | Identification of functional groups. ukaazpublications.comijpbs.com | Confirms the presence of characteristic functional groups by comparing the spectra of isolated samples with standards. jees.inukaazpublications.com |

Quantitative and Qualitative Analytical Techniques for this compound and its Metabolites

The accurate identification and quantification of this compound and its related compounds in plant materials, extracts, and biological samples are paramount for research and quality control. A suite of advanced analytical methodologies is employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. These techniques range from chromatographic separations for quantification to mass spectrometry for structural elucidation and trace analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the quantitative determination of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase columns, most commonly C8 or C18, are utilized.

Research has established various HPLC methods for the accurate quantification of this compound and its constituent saponins. These methods are validated for parameters like linearity, precision, and accuracy to ensure reliable results. ijbpas.com For instance, one method uses a C18 column with a mobile phase of acetonitrile and aqueous sodium sulfate buffer, achieving good separation and linearity in a concentration range of 0 to 500 µg/mL. jees.in Another established method employs an ODS (Octadecylsilane) column with a simpler mobile phase of acetonitrile and water (40:60), demonstrating linearity between 26-260 µg/ml. ijpsonline.com The detection wavelength is typically set in the low UV range, commonly between 205 nm and 215 nm, where the saponins exhibit absorbance. researchgate.netresearchgate.net The total run time for separating the major saponins is often less than 30 minutes. researchgate.net HPLC analysis can resolve the four main constituents of Bacoside A: bacoside A3, bacopaside II, the jujubogenin isomer of bacopasaponin C, and bacopasaponin C. globalresearchonline.net

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Reversed-phase C-18 | 31.5% Acetonitrile & 68.5% Anhydrous Sodium Sulfate (0.72% w/v, pH 2.3) | 0.5 | 210 | 0 - 500 | jees.in |

| ODS E. Merck (C18) | Acetonitrile : Water (40:60) | 1.0 | 215 | 26 - 260 | ijpsonline.com |

| Luna C-8 (3 µm) | Water and Methanol (Gradient) | 0.5 | 205 | Not Specified | researchgate.net |

| Not Specified | Acetonitrile and 0.05 M Sodium Sulfate Buffer (pH 2.3) (31.5:68.5 v/v) | 1.0 | 205 | Not Specified | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for both qualitative and quantitative analysis of this compound. impactfactor.org It offers advantages such as high sample throughput, low operating costs, and minimal sample cleanup. impactfactor.org The method involves spotting the sample on a plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber with a suitable mobile phase, and the separated components are visualized and quantified using a densitometer.

Different solvent systems have been developed to achieve clear separation of this compound. A common mobile phase consists of ethyl acetate, methanol, and water in a 7:2:1 ratio, which yields a retardation factor (Rf) value for Bacoside A of approximately 0.4 to 0.5. jees.inresearchgate.net Other systems, such as n-butanol, acetic acid, and water (36:6:8 v/v), have also been validated. impactfactor.org Quantification is performed by scanning the plate at a specific wavelength after derivatization, with detection wavelengths varying widely from 225 nm to 598 nm depending on the specific method and derivatizing agent used. researchgate.netd-nb.info The technique has been validated for its sensitivity and linearity, with reported ranges such as 200 ng to 1200 ng per spot. impactfactor.org

| Stationary Phase | Mobile Phase (v/v) | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot or band) | Reference |

|---|---|---|---|---|---|

| Silica gel 60 F254 | Ethyl acetate : Methanol : Water (7:2:1) | Not Specified (visualized post-derivatization) | ~0.4 - 0.5 | Not Specified | jees.inresearchgate.net |

| Precoated silica gel GF254 | n-Butanol : Acetic acid : Water (36:6:8) | 580 | Not Specified | 200 - 1200 | impactfactor.org |

| Silica gel 60 F254 | Ethyl acetate : Methanol : Water (4:1:1) | 598 | 0.53 ± 0.02 | 500 - 4000 | researchgate.net |

| Silica gel G60F254 | Chloroform : Methanol : Water (18:9:0.6) | 540 | ~0.51 | Not Specified | ijpsonline.comijpsonline.com |

| Silica gel 60 F254 | Butanol : Glacial acetic acid : Water (4:1:5) | 225 | Not Specified | 100 - 600 | d-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling Research

Instead, GC-MS plays a crucial role in the broader metabolite profiling of Bacopa monnieri extracts. plos.org It is an indispensable technique for identifying other therapeutically important, volatile secondary metabolites such as fatty acids, phenolic compounds, sterols, terpenoids, and aliphatic hydrocarbons. plos.orgresearchgate.netnu.ac.th The typical methodology involves derivatization to increase the volatility of the compounds, followed by injection into the GC system. The sample is vaporized and carried by an inert gas (like helium) through a capillary column, where separation occurs. plos.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for structural identification. nih.gov GC-MS studies have successfully identified numerous compounds in Bacopa monnieri, contributing to a more comprehensive understanding of the plant's chemical composition beyond its primary saponins. researchgate.net

| Parameter | Specification | Reference |

|---|---|---|

| Carrier Gas | Helium (99.99% pure) | scirp.orgplos.org |

| Injector Temperature | 250 °C | plos.org |

| Oven Temperature Program | Initial 50 °C for 3 min, ramp to 280 °C, then to 300 °C | plos.org |

| Ionization Energy | 70 eV | scirp.org |

| Mass Scan Range (m/z) | 40 - 600 | plos.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for the trace analysis of this compound and its metabolites in complex biological matrices, such as plasma, urine, and feces. lcms.cznih.gov Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net

The method couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Bacoside A and its related saponins can be ionized using an electrospray ionization (ESI) source in either positive or negative mode. researchgate.netlcms.cz For quantification, the positive ESI mode is often preferred for its sensitivity in Multiple Reaction Monitoring (MRM) methods. lcms.cz In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and minimizes interference from other components in the matrix. For example, a validated method for the related compound Bacopaside I uses the MRM transition of m/z 979.4 → 473.4. lcms.cz

LC-MS/MS methods have been developed with lower limits of quantification (LOQ) as low as 10 ng/mL in rat plasma, making them suitable for pharmacokinetic studies. nih.govresearchgate.net Furthermore, high-resolution mass spectrometry techniques like LC-ESI-QTOF-MS/MS are used for the detailed structural characterization and differentiation of isomeric saponins, such as those with jujubogenin and pseudojujubogenin aglycones, based on their distinct fragmentation patterns. scholars.directresearchgate.net

| Parameter | Specification | Analyte | Reference |

|---|---|---|---|

| Column | Zorbax Eclipse Plus C18 (1.8 µm) | Bacopaside I | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) | Bacopaside I | nih.govresearchgate.net |

| Ionization Mode | ESI Positive | Bacopaside I | lcms.cz |

| MRM Transition (m/z) | 979.4 → 473.4 | Bacopaside I | lcms.cz |

| Linearity Range | 10 - 2000 ng/mL | Bacopaside I | nih.govresearchgate.net |

| LOQ | 10 ng/mL (in rat plasma) | Bacopaside I | nih.govresearchgate.net |

Elucidation of this compound Biosynthetic Routes in Bacopa monnieri

The synthesis of this compound in Bacopa monnieri is a complex process that begins with the formation of a triterpenoid (B12794562) backbone, which is then modified through a series of enzymatic reactions.

The biosynthesis of the triterpenoid saponins, including bacosides, originates from two primary pathways: the cytosolic Mevalonic Acid (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. plos.orgwikipedia.org Both pathways produce the five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). wikipedia.orgresearchgate.net

In plants, the MVA pathway is primarily located in the cytosol, while the MEP pathway operates within the plastids. plos.orgresearchgate.net Although there is some evidence of crosstalk between these two pathways, they largely function independently to provide the precursors for various isoprenoids. plos.orgnih.gov The condensation of IPP and DMAPP units leads to the formation of farnesyl pyrophosphate (FPP), a key intermediate. researchgate.net Two molecules of FPP are then converted to squalene (B77637), a C30 hydrocarbon. researchgate.netnih.gov

The cyclization of 2,3-oxidosqualene, formed from squalene, is a critical step that leads to the dammarane-type triterpene skeleton characteristic of bacosides. researchgate.netnih.gov This backbone then undergoes a series of modifications to form various bacosides. plos.org

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Biosynthetic Pathway | Role |

| Acetyl-CoA | MVA Pathway | Initial building block. wikipedia.org |

| Pyruvic acid | MEP Pathway | Initial building block. mdpi.com |

| Isopentenyl Pyrophosphate (IPP) | MVA and MEP Pathways | Five-carbon isoprenoid building block. wikipedia.orgresearchgate.net |

| Dimethylallyl Pyrophosphate (DMAPP) | MVA and MEP Pathways | Isomer of IPP, also a building block. wikipedia.orgresearchgate.net |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid Pathway | C15 intermediate for squalene synthesis. researchgate.net |

| Squalene | Isoprenoid Pathway | C30 precursor to the triterpenoid backbone. researchgate.netnih.gov |

| 2,3-Oxidosqualene | Isoprenoid Pathway | Cyclized to form the dammarane (B1241002) skeleton. researchgate.netnih.gov |

| Jujubogenin/Pseudojujubogenin | Triterpenoid Saponin Pathway | Aglycone cores of bacosides. nih.govplos.org |

The formation of this compound is governed by a series of specific enzymes and is under tight genetic control. Key enzymes in the upstream MVA pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which is a rate-limiting enzyme. plos.orgnih.gov In the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are crucial. plos.org

Following the formation of the triterpenoid backbone, cytochrome P450-dependent monooxygenases (CYP450s) play a vital role in oxidation and hydroxylation reactions, leading to the formation of the aglycones jujubogenin and pseudojujubogenin. nih.govnih.gov The final steps in bacoside synthesis involve the attachment of sugar moieties to these aglycones, a process catalyzed by glycosyltransferases (GTs). nih.govnih.gov These enzymes are responsible for the diversity of bacoside structures found in Bacopa monnieri. nih.gov

Transcriptome analysis has identified numerous genes encoding these enzymes in Bacopa monnieri, and their expression levels can be influenced by factors such as tissue type and external stimuli like methyl jasmonate. nih.gov For example, the expression of genes for HMGCR and squalene synthase has been shown to be upregulated in response to certain treatments, indicating their role in regulating bacoside production. nih.gov

Table 2: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme/Gene | Abbreviation | Function |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGCR | Rate-limiting enzyme in the MVA pathway. plos.orgnih.gov |

| Squalene synthase | SQS | Catalyzes the formation of squalene from farnesyl pyrophosphate. researchgate.netnih.gov |

| Squalene epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.netnih.gov |

| Cytochrome P450 monooxygenases | CYP450s | Involved in oxidation and hydroxylation of the triterpenoid backbone. nih.govnih.gov |

| Glycosyltransferases | GTs | Catalyze the attachment of sugar moieties to the aglycone. nih.govnih.gov |

Identification of Precursors and Intermediates in Triterpenoid Saponin Synthesis (e.g., Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP) Pathways)

In Vitro Plant Cell Culture and Bioreactor Systems for this compound Production

To overcome the limitations of sourcing this compound from wild or cultivated plants, researchers have turned to plant tissue culture techniques. researchgate.netnih.gov Cell suspension cultures, callus cultures, and shoot cultures of Bacopa monnieri have been established for the production of bacosides. researchgate.net These in vitro systems offer a controlled environment for producing bioactive compounds year-round, independent of geographical and seasonal variations. nih.gov

Bioreactor systems have been employed to scale up the production of biomass and bacosides. nih.gov Different types of bioreactors, such as airlift bioreactors and stirred-tank reactors, have been tested. nih.govnih.gov Studies have shown that bioreactor-based cultivation can significantly enhance the growth of Bacopa monnieri cultures and the yield of bacosides compared to shake flask cultures. researchgate.netresearchgate.net For instance, an airlift bioreactor system was reported to produce a higher content of bacosides in shoot biomass due to improved aeration and nutrient transfer. nih.govresearchgate.net Optimization of culture conditions, including media composition, pH, and aeration, is crucial for maximizing bacoside production in these systems. researchgate.net

Genetic and Epigenetic Engineering Strategies for Enhanced this compound Accumulation

Metabolic engineering presents a promising approach to boost the production of this compound in Bacopa monnieri. nih.gov This involves the manipulation of genes in the biosynthetic pathway to increase the flow of precursors towards the desired end product.

One strategy is the overexpression of key rate-limiting enzymes. For example, overexpressing the gene for squalene synthase (SQS), a crucial enzyme in the triterpenoid pathway, has been shown to increase bacoside content. nih.gov Another approach is the silencing of competing pathways. By using RNA interference (RNAi) to downregulate genes in pathways that divert precursors away from bacoside synthesis, the metabolic flux can be redirected to enhance the accumulation of triterpenoid saponins. nih.gov

Epigenetic regulation, which involves modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence, is also being explored. Studies suggest that treatment with certain compounds can influence the epigenetic status of genes involved in secondary metabolism. nih.gov For instance, nanoformulations of bacosides have been shown to modulate epigenetic markers in neuronal cells, hinting at the potential for epigenetic engineering to influence bacoside biosynthesis, though direct application to enhance production in plants is still an emerging area of research. researchgate.net The use of elicitors, such as methyl jasmonate and salicylic (B10762653) acid, can also trigger signaling cascades that lead to changes in gene expression and enhanced production of secondary metabolites like bacosides. scholarsresearchlibrary.comresearchgate.net

Biosynthesis of Bacoside A1 in Bacopa Monnieri

The biosynthesis of Bacoside A1 in Bacopa monnieri follows the isoprenoid pathway. researchgate.net This complex process begins with the cyclization of 2,3-oxidosqualene, leading to the formation of the triterpenoid (B12794562) backbone. researchgate.net Subsequent glycosylation steps, involving the addition of sugar molecules, result in the final this compound structure. The production of bacosides in the plant is relatively low, which presents a challenge for large-scale pharmaceutical applications. researchgate.net Research has explored the use of endophytic microorganisms to potentially enhance the in planta production of bacosides. frontiersin.org Studies have shown that inoculation with certain endophytic bacteria can significantly increase the biomass of Bacopa monnieri and the content of Bacoside A. frontiersin.org

Pharmacological Profile of Bacoside A1

Mechanism of Action in Neuropharmacology

The neuropharmacological effects of bacosides, including Bacoside A1, are attributed to several mechanisms. nih.gov One key mechanism is the modulation of neurotransmitter systems. plos.org Research also points to the ability of bacosides to protect neurons from damage and enhance neuronal synthesis. frontiersin.orgnih.gov In silico and in vitro studies have investigated the interaction of bacosides and their derivatives with various central nervous system receptors, such as muscarinic M1 and serotonin (B10506) 5-HT2A receptors. nih.govplos.org It is hypothesized that the aglycone derivatives of bacosides, formed after in vivo metabolism, may be the more active forms that readily cross the blood-brain barrier. plos.org

Antioxidant Properties

Bacoside A has demonstrated significant antioxidant activity in various studies. nih.govnih.gov It can enhance the brain's antioxidant defense system by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). frontiersin.orgjees.in This helps to reduce oxidative stress, which is implicated in neurodegenerative diseases. researchgate.net For instance, Bacoside A has been shown to protect against oxidative damage induced by cigarette smoke in animal models by increasing the levels of vitamins A, C, and E, and glutathione. nih.govnih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of Bacoside A have been investigated in several preclinical studies. mdpi.comcaringsunshine.com It has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from microglial cells. jees.inmdpi.com Bacoside A may also suppress the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). caringsunshine.comresearchgate.net In experimental models of autoimmune encephalomyelitis, Bacoside-A treatment led to a reduction in inflammatory cytokines like IL-6 and IL-17a. nih.gov

Pre Clinical Pharmacokinetic and Pharmacodynamic Research of Bacoside A1

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

The journey of Bacoside A1 through a biological system, from administration to elimination, is a critical area of study to understand its efficacy and behavior as a potential therapeutic agent.

Preclinical studies indicate that the bioavailability of this compound in its natural form is challenged by factors such as low aqueous solubility. researchgate.net However, research has demonstrated that after oral administration of Bacopa monnieri extract to rats, the bioactive constituent, Bacoside A, is detectable in the serum. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed the presence of Bacoside A in the serum of rats treated with Bacopa monnieri extract. nih.gov

Efforts to enhance the bioavailability of bacosides, including this compound, have explored novel delivery systems. For instance, formulating Bacoside A with a bacopaephospholipid complex has shown improved cognitive and anti-amnesic activities in aged mice, suggesting enhanced bioavailability. nih.gov Similarly, the development of niosomal formulations and the use of lactoferrin-conjugated polymersomes have been investigated to improve the oral bioavailability and brain delivery of bacosides. researchgate.netbiorxiv.org

Studies have confirmed the presence of Bacoside A and its metabolites in various brain regions following administration. The nonpolar glycoside nature of bacosides facilitates their passage across the blood-brain barrier. nih.govnih.gov The effective bioavailability of bacosides in different brain regions has been reported. researchgate.net

Radiopharmaceutical studies have further affirmed the biodistribution of bacosides in the brain. nih.govnih.gov In a study utilizing surface-modified PLGA nanoparticles for Bacoside A delivery, a significantly higher brain concentration of 23.94 ± 1.74 µg/g of tissue was observed in vivo, highlighting the potential of targeted delivery systems to enhance brain tissue distribution. nih.gov Key brain areas implicated in cognitive functions, such as the hippocampus and prefrontal cortex, are regions where the effects of bacosides are often studied. plos.org

The in vivo biotransformation of this compound is a crucial factor in its pharmacological activity. It is proposed that the parent bacosides are metabolized into their active aglycone forms, such as jujubogenin (B1254797) and pseudojujubogenin, within the body. plos.org This metabolic conversion is thought to be essential for their therapeutic effects. plos.orgresearchgate.net

The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of many compounds, including herbal constituents. Studies have shown that Bacopa monnieri extracts can influence the activity of human cytochrome P450 enzymes. plos.orgnu.ac.th Specifically, research on rat liver microsomes indicated that a standardized extract of Bacopa monnieri decreased the activity of CYP3A. plos.org In vitro studies using human liver microsomes have also investigated the inhibitory and inductive effects of Bacopa monnieri extract and its constituents on various CYP isoforms. nu.ac.thmdpi.com While the extract showed some inhibitory and inductive potential on CYP1A2 and 2B6, the individual bacosides tested did not show significant inhibition, suggesting that the parent compounds may not be the primary inhibitors of these enzymes. nu.ac.thmdpi.com The biotransformation of Bacoside A may also involve deglycosylation to form aglycones, which can then be further metabolized. plos.org

The ability of a compound to cross the blood-brain barrier (BBB) is paramount for its efficacy in treating central nervous system disorders. The BBB is a highly selective border of endothelial cells that protects the brain. wikipedia.org Bacosides, including this compound, are generally considered nonpolar glycosides, a characteristic that allows them to cross the BBB, likely through lipid-mediated passive diffusion. nih.govnih.gov

However, in silico studies suggest that the parent bacosides have poor properties for BBB penetration. In contrast, their aglycones and derivatives, such as ebelin lactone and bacogenin A1, exhibit better CNS drug-like properties and are predicted to have higher BBB penetration. plos.org This suggests that the metabolites of this compound, rather than the parent compound itself, may be the primary active agents within the brain. plos.orgresearchgate.net The transcellular route, where substances pass through the endothelial cells of the BBB, is a potential mechanism. asm.org Nanoparticle-based delivery systems are being explored to enhance the transport of bacosides across the BBB. nih.govnih.gov

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)

Preclinical Pharmacodynamic Efficacy Studies in Animal and Cellular Models

The therapeutic potential of this compound has been extensively investigated in various preclinical models of neurological diseases, demonstrating its neuroprotective and cognitive-enhancing effects.

Alzheimer's Disease (AD) Models: In animal models of Alzheimer's disease, Bacoside A and extracts of Bacopa monnieri have shown significant neuroprotective effects. nih.gov Studies have demonstrated that bacosides can reduce the aggregation of amyloid-beta (Aβ) peptides and protect neurons from Aβ-induced toxicity. nih.gov In a 5XFAD transgenic mouse model of AD, a nano-herbal formulation of bacosides showed the ability to rescue neuronal damage and restore memory impairment. biorxiv.org In vitro studies using SH-SY5Y neuroblastoma cells have shown that Bacoside A can inhibit the cytotoxicity and fibrillation of Aβ42. nih.govfrontiersin.org Furthermore, in a rat model of AD induced by amyloid-β42 fibril injection, an ethanolic extract of Bacopa monnieri ameliorated cognitive impairment, reduced neuroinflammation, and removed amyloid plaques. mdpi.com

Parkinson's Disease (PD) Models: Bacoside A has demonstrated protective effects in animal models of Parkinson's disease. In a 6-hydroxydopamine (6-OHDA)-induced rat model of PD, Bacoside A treatment showed neuroprotective effects by modulating behavioral, biochemical, and immunohistochemical markers. fortunejournals.comajol.info It was found to enhance the activity of antioxidant enzymes and reduce apoptosis in the hippocampus. ajol.info In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, an extract of Bacopa monnieri showed both neuroprotective and neurorescue properties, leading to recovery in behavioral parameters and dopamine (B1211576) levels. nih.govfrontiersin.org In silico studies have also suggested the potential of Bacoside A to interact with proteins implicated in PD. nih.gov

Ischemia Models: The neuroprotective effects of Bacoside A have also been evaluated in models of cerebral ischemia. In an endothelin-1-induced focal cerebral ischemia model in rats, Bacoside A was found to be a potent neuroprotective antioxidant, inhibiting oxidative stress and reducing histopathological damage in the brain tissue. japsonline.com In vitro models of ischemia using oxygen and glucose deprivation have also shown that bacosides can protect against nerve cell damage. mdpi.comnih.gov Studies on transient cerebral ischemia have also reported the protective effects of Bacopa monnieri extracts containing Bacoside A. researchgate.net Animal models of cerebral ischemia are crucial for understanding the pathophysiology and testing potential therapies for stroke. ekja.orgnih.gov

Data Tables

Table 1: Brain Tissue Distribution of Bacoside A with Nanoparticle Delivery

| Delivery System | Brain Concentration (µg/g tissue) | Reference |

|---|

Table 2: In Vitro Efficacy of Bacoside A in an Alzheimer's Disease Model

| Cell Model | Compound | Concentration | Effect | Reference |

|---|

Models of Stress, Anxiety, and Depression-Related Disorders

Pre-clinical studies utilizing various animal models have demonstrated the potential of this compound and its parent extracts to mitigate behaviors associated with stress, anxiety, and depression.

In models of depression, such as the forced swim test and learned helplessness test in rats, standardized extracts of Bacopa monnieri containing bacosides have shown significant antidepressant-like activity. scielo.brnih.gov For instance, in the forced swimming test, a methanolic extract of Bacopa monnieri was found to significantly decrease the duration of immobility in mice, an effect comparable to the antidepressant drug imipramine. nih.gov

Anxiety-like behaviors have also been assessed using models like the elevated plus maze. In a study involving prenatally stressed rat offspring, treatment with a Bacopa monnieri extract (CDRI-08) was shown to reduce anxiety-like behavior. mdpi.com The treated group spent significantly more time in the open arms of the maze compared to the stressed, untreated group. mdpi.com This suggests a potential anxiolytic effect of the bacosides present in the extract. mdpi.com

Furthermore, research indicates that the antidepressant and anxiolytic effects of Bacopa monnieri may be linked to its modulation of the serotonergic system. Studies have shown that treatment can influence the expression of serotonin (B10506) receptors, such as 5-HT1A and 5-HT2C, in the brain. mdpi.com

Table 1: Effects of this compound and Bacopa monnieri Extract in Preclinical Models of Stress, Anxiety, and Depression

| Model | Animal | Intervention | Observed Effect | Reference |

|---|---|---|---|---|

| Forced Swim Test | Mice | Methanolic extract of Bacopa monnieri | Decreased immobility time | nih.gov |

| Learned Helplessness Test | Rats | Bacopa monnieri extract (20 or 40 mg/kg) | Reduced escape failures | nih.gov |

| Elevated Plus Maze | Rats (prenatally stressed) | Bacopa monnieri extract (CDRI-08) | Increased time spent in open arms | mdpi.com |

Models of Neuroinflammation and Oxidative Stress

A significant body of pre-clinical evidence points to the neuroprotective effects of this compound through its anti-inflammatory and antioxidant activities.

In models of neuroinflammation, Bacoside A has been shown to inhibit the production of pro-inflammatory cytokines. pharmascholars.commdpi.com For example, in microglial cells, Bacoside A significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com It has also been found to downregulate the activity of matrix metalloproteinase-3 (MMP-3) and caspases 1 and 3, which are involved in inflammatory processes. mdpi.comresearchgate.net In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), Bacoside A treatment reduced the elevated levels of TNF-α and IL-6. fortunejournals.com

The antioxidant properties of this compound are well-documented in various preclinical models. nih.govresearchgate.netresearchgate.net It has been shown to protect the brain against oxidative damage by enhancing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), and glutathione reductase (GSR). frontiersin.org For instance, in rats exposed to cigarette smoke, Bacoside A administration was found to protect against oxidative stress by inhibiting lipid peroxidation and increasing the levels of antioxidant enzymes. nih.govfrontiersin.orgnih.gov Similarly, in a rotenone-induced model of oxidative stress in Drosophila melanogaster, Bacopa monnieri extract demonstrated neuroprotective efficacy by reducing oxidative stress. d-nb.info

Furthermore, Bacoside A has been observed to modulate the expression of heat shock protein 70 (Hsp70) and cytochrome P450 enzymes, which play a role in both the production and scavenging of reactive oxygen species (ROS). researchgate.netijpsr.info This modulation helps in maintaining a state of minimized oxidative stress. nih.gov

Table 2: Effects of this compound on Markers of Neuroinflammation and Oxidative Stress in Preclinical Models

| Model System | Key Marker | Effect of this compound | Reference |

|---|---|---|---|

| Microglial Cells | TNF-α, IL-6 | Inhibition of release | mdpi.com |

| 6-OHDA-induced Parkinson's (Rats) | TNF-α, IL-6 | Reduction of elevated levels | fortunejournals.com |

| Rat Brain (Cigarette Smoke Exposure) | Lipid Peroxidation | Inhibition | nih.gov |

| Rat Brain (Cigarette Smoke Exposure) | Antioxidant Enzymes (SOD, CAT, GPx) | Increased activity | nih.gov |

| Drosophila melanogaster (Rotenone-induced) | Oxidative Stress | Reduction | d-nb.info |

| Rat Brain (Stress-induced) | Hsp70, Cytochrome P450 | Modulation of activities | ijpsr.info |

Identification of Key Structural Moieties for this compound Bioactivity

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181), a class of compounds characterized by a tetracyclic triterpene core. nih.govplos.org The bioactivity of this compound is intrinsically linked to its amphiphilic chemical structure, which consists of a nonpolar triterpene aglycone skeleton and polar sugar moieties. frontiersin.orgnih.gov The aglycone unit, which can be either jujubogenin or pseudojujubogenin, and the attached sugar chains are the primary determinants of its biological effects. nih.govresearchgate.net

Research suggests that the parent bacosides, with their bulky sugar moieties, may not be the primary active forms of the compound within the central nervous system (CNS). nih.govplos.org In silico studies have indicated that the large glycoside groups hinder the ability of bacosides to dock effectively into CNS receptors. nih.govplos.org The removal of these sugar moieties, a process known as deglycosylation, significantly alters the molecule's properties. This transformation leads to a decrease in molecular weight and hydrogen-bonding capacity, while increasing lipophilicity (fat solubility). nih.gov This increased lipophilicity is thought to enhance the ability of the resulting aglycones to cross the blood-brain barrier (BBB). nih.gov

The aglycones, jujubogenin and pseudojujubogenin, are considered key to the bioactivity of this compound. nih.gov These aglycones are liberated from the parent saponins (B1172615) through the process of deglycosylation. nih.govplos.org Further metabolic transformation of these aglycones can occur, leading to the formation of other derivatives. nih.govplos.org

Synthesis and Characterization of this compound Analogs and Derivatives (e.g., Aglycones, Deglycosylated Forms)

The synthesis and characterization of this compound analogs and derivatives are primarily achieved through hydrolysis, a chemical process that breaks down the parent compound. google.commdpi.com This process mimics the potential metabolic transformations that bacosides may undergo in the body. nih.govplos.org

The primary method for generating the aglycone forms of this compound, namely jujubogenin and pseudojujubogenin, is through deglycosylation. nih.govplos.orgresearchgate.net This involves the cleavage of the glycosidic bonds that attach the sugar chains to the triterpenoid core. nih.gov This process can be achieved through sequential deglycosylation, effectively stripping the sugar moieties from the parent saponin. nih.govplos.org

Further chemical modification of the resulting aglycones can be achieved through acid hydrolysis. google.compsu.edu When jujubogenin and pseudojujubogenin are subjected to acid hydrolysis, they are converted into their respective derivatives, ebelin lactone and bacogenin A1. nih.govplos.orgresearchgate.net This transformation involves structural rearrangements within the aglycone backbone. nih.gov Bacogenins A1 through A5 are all acid-hydrolyzed derivatives of bacosides. frontiersin.orgnih.govnih.gov

The characterization of these synthesized analogs and derivatives relies on various analytical techniques. High-performance liquid chromatography (HPLC) is a key method used for the quantitative analysis of the individual components within the Bacoside A mixture and its derivatives. nih.gov Spectroscopic methods, including 2D NMR, are employed to elucidate the precise chemical structures of these compounds. mdpi.com These techniques allow researchers to confirm the identity and purity of the synthesized analogs, ensuring accurate evaluation of their biological activities.

Comparative Analysis of Biological Activities of this compound and its Derivatives in Preclinical Models (e.g., Ebelin Lactone, Bacogenin A1)

Preclinical studies, utilizing both in silico and in vitro models, have been instrumental in comparing the biological activities of this compound and its derivatives. nih.govplos.org These studies have revealed significant differences in their potential to interact with targets within the central nervous system.

In silico docking studies have shown that the parent bacosides, due to their large size, have difficulty fitting into the binding pockets of various CNS receptors and enzymes like acetylcholinesterase (AChE). nih.govplos.org In contrast, the aglycones (jujubogenin and pseudojujubogenin) and their derivatives (ebelin lactone and bacogenin A1) demonstrate a much better fit and stronger binding affinity for these targets. nih.govplos.org

Furthermore, these derivatives exhibit more favorable drug-like properties. nih.gov They are predicted to have better intestinal absorption and, crucially, enhanced penetration of the blood-brain barrier (BBB). nih.gov Ebelin lactone, in particular, has been identified as having the highest predicted BBB penetration among the derivatives. nih.gov

In vitro radioligand receptor binding assays have provided further insights into the specific activities of these compounds. nih.govnih.gov While the parent bacosides generally show weak binding to muscarinic (M1), serotonergic (5-HT1A, 5-HT2A), and dopaminergic (D1, D2) receptors, some affinity for the D1 receptor has been observed for Bacoside A and bacopaside (B14799058) X. nih.govplos.org

The derivatives, however, exhibit more specific and potent interactions. Ebelin lactone has demonstrated significant binding affinity for the M1 and 5-HT2A receptors. nih.govplos.orgnih.gov The stimulation of these particular receptors has been linked to processes involved in memory and cognition. nih.govnih.gov It is noteworthy that none of the tested compounds, including the parent bacosides and their derivatives, showed any inhibitory activity against acetylcholinesterase in these assays. nih.govplos.orgnih.gov

These comparative analyses suggest that the cognitive effects associated with Bacoside A may be mediated by its metabolites or derivatives, such as ebelin lactone, which possess superior pharmacokinetic properties and more specific pharmacological actions within the CNS. nih.govfrontiersin.org

Challenges and Future Directions in Bacoside A1 Research

A primary challenge in the research of Bacoside A1 and other bacosides is their low natural abundance and the variability of their content in Bacopa monnieri plants from different geographical regions. researchgate.netresearchgate.net This highlights the need for standardized extracts for reliable research and clinical applications. ijpsonline.com Another significant hurdle is the poor bioavailability of these compounds, which limits their therapeutic efficacy. nih.govfrontiersin.org

Future research should focus on several key areas. Developing more efficient and scalable methods for the synthesis or biotechnological production of this compound is crucial. Further investigation into the metabolic fate of this compound in the body is needed to identify its active metabolites and understand their mechanisms of action more clearly. plos.org Additionally, exploring novel drug delivery systems, such as nanoformulations, could help overcome the challenges of poor bioavailability and enhance the therapeutic potential of this compound. nih.gov Rigorous, well-designed clinical trials are also necessary to translate the promising preclinical findings into evidence-based therapeutic applications. frontiersin.orgmdpi.comnih.gov

Advanced Research Directions and Future Perspectives for Bacoside A1

Omics Technologies in Bacoside A1 Research

The intricate mechanisms through which this compound exerts its effects are being increasingly unraveled through the application of "omics" technologies. These approaches provide a global view of molecular changes within biological systems in response to this compound.

Proteomics Approaches to Identify Protein Targets and Pathways

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct protein targets of this compound and the broader signaling pathways it modulates. By analyzing changes in the proteome of cells or tissues upon treatment with this compound, researchers can gain insights into its mechanism of action.

Recent proteomics studies have begun to shed light on the molecular interactions of Bacoside A and its derivatives. For instance, quantitative proteomics combined with bioinformatics has been used to identify differentially expressed proteins in response to various stimuli, revealing novel molecular targets and signaling pathways. d-nb.info This approach allows for the semi-quantitative measurement of protein levels, offering a glimpse into the cellular machinery affected by compounds like this compound. d-nb.info Studies on microglial cells, for example, have demonstrated the power of deep proteome profiling to identify novel pathways associated with cellular activation, a process relevant to neuroinflammation and the potential targets of neuroprotective compounds. nih.gov The integration of proteomics with other omics data, such as transcriptomics, can further elucidate complex biological processes, as demonstrated in studies of Alzheimer's disease models, which have revealed shared pathways and discrepancies between protein and RNA levels. nih.gov While direct proteomic studies focused solely on this compound are emerging, the application of these techniques to related compounds and biological contexts provides a strong framework for future investigations into its specific protein interaction network.

Transcriptomics and Gene Expression Profiling in Response to this compound

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing a snapshot of the genes that are actively being expressed. nih.gov Gene expression profiling in response to this compound can reveal which genes are up- or down-regulated, offering clues about the cellular processes it influences. numberanalytics.com

Comparative transcriptome analysis of Bacopa monnieri has been instrumental in identifying genes involved in the biosynthesis of triterpenoid (B12794562) saponins (B1172615), including bacosides. nih.gov Such studies have highlighted the differential expression of genes in various plant tissues, with a notable upregulation of transcripts related to cytochrome P450s and UDP-glucosyltransferases in the shoot tissue, which are crucial for the production of these secondary metabolites. nih.gov This type of research provides a foundational understanding of how the synthesis of this compound is regulated at the genetic level within the plant. nih.gov Furthermore, transcriptomic approaches are increasingly used to understand the effects of natural compounds on human cells and disease models. numberanalytics.com For instance, gene expression profiling has been pivotal in classifying disease subtypes and identifying potential therapeutic targets. aao.orgbiorxiv.org In the context of this compound, future transcriptomic studies on neuronal cells or in animal models could delineate the precise gene networks modulated by this compound, providing a deeper understanding of its neuropharmacological effects.

Metabolomics for Comprehensive Metabolic Pathway Analysis Related to this compound

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. frontiersin.org This approach can be used to analyze the global metabolic changes that occur in an organism or cell in response to this compound, providing a functional readout of the physiological state. mdpi.com

Nanotechnology Applications in this compound Delivery Research (Pre-clinical, conceptual)

The therapeutic potential of many natural compounds, including this compound, can be limited by factors such as poor solubility and low bioavailability. Nanotechnology offers promising solutions to overcome these challenges by engineering drug delivery systems at the nanoscale. researchgate.netscifiniti.com

Conceptually, nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and dendrimers, can be designed to encapsulate this compound. scifiniti.commdpi.com This encapsulation can enhance its solubility, protect it from degradation in the body, and facilitate its transport across biological barriers like the blood-brain barrier. researchgate.netscifiniti.com For instance, liposomal formulations have been shown to improve the brain levels of certain compounds by increasing their lipophilicity. scifiniti.com The particle size, surface charge, and surface modifications of these nanocarriers can be tailored to control the release of this compound and to target specific cells or tissues. mdpi.com

Pre-clinical research on other herbal compounds has demonstrated the feasibility and benefits of these approaches. Nano-drug delivery systems have been shown to improve the oral bioavailability and tissue distribution of various natural products in animal models. researchgate.net These systems can be engineered as polymer-drug conjugates, multifunctional carriers, or within organic/inorganic composites to achieve desired therapeutic outcomes. researchgate.net While specific preclinical studies on nanotechnology-based delivery of purified this compound are still in early stages, the extensive research in the broader field of nano-phytomedicine provides a strong conceptual framework for its future development. scifiniti.com

Computational Approaches and Molecular Modeling of this compound Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing the interactions between a small molecule like this compound and its potential biological targets at an atomic level. afjbs.com

These in silico techniques allow researchers to screen large libraries of compounds against specific protein targets, predict their binding affinities, and visualize the intricate details of their interactions. afjbs.comnih.gov This can significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation. researchgate.net

Molecular Docking Studies and Molecular Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Molecular dynamics (MD) simulations then provide insights into the dynamic behavior of this complex over time, assessing its stability and the nature of the interactions. biorxiv.org

Several in silico studies have investigated the interactions of Bacoside A and its derivatives with various protein targets relevant to cognitive function and neurodegenerative diseases. afjbs.comnih.gov For example, molecular docking studies have explored the binding of bacosides to targets such as serotonin (B10506) receptors (5-HT1A, 5-HT2A), dopamine (B1211576) receptors (D1, D2), muscarinic receptors (M1), and acetylcholinesterase (AChE). nih.govplos.org Interestingly, some studies suggest that the aglycone derivatives of bacosides, such as ebelin lactone, may have better binding affinities and drug-like properties compared to the parent glycosides. nih.govplos.org

Molecular docking has also been used to investigate the interaction of Bacoside A with DJ-1, a protein implicated in Parkinson's disease, suggesting a potential neuroprotective role. researchgate.net Furthermore, simulations have been used to study the interaction of bacosides with tryptophan hydroxylase, an enzyme involved in serotonin synthesis. nih.gov More recent studies have used molecular dynamics simulations to confirm the stability of complexes between this compound and targets like the sodium channel protein SCN2A, which is implicated in cognitive impairment. afjbs.com These computational analyses provide valuable hypotheses about the mechanisms of action of this compound and guide further experimental research. afjbs.combiorxiv.org

| Biological Target | Computational Method | Key Findings | Reference(s) |

| Serotonin, Dopamine, Muscarinic Receptors, AChE | Molecular Docking | Parent bacosides showed poor docking; aglycone derivatives showed better binding affinity and CNS drug-like properties. Ebelin lactone showed affinity for M1 and 5-HT2A receptors. | nih.gov, plos.org |

| Tryptophan Hydroxylase (TPH) | Molecular Docking | Bacoside A and A3 interact with a hydrophobic pocket of TPH, potentially up-regulating serotonin synthesis. | nih.gov |

| DJ-1 (Parkinson's Disease Protein) | Molecular Docking | Bacoside-A was found to interact with the active site of DJ-1, suggesting a potential mechanism for neuroprotection. | researchgate.net |

| SCN2A (Sodium Channel Protein) | Molecular Docking & Molecular Dynamics | The complex of SCN2A and this compound remained stable throughout a 100ns simulation, suggesting potential modulation of voltage-gated sodium channels. | afjbs.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By developing mathematical models, QSAR enables the prediction of activity for new, unsynthesized molecules, guiding the design of analogs with enhanced potency and better pharmacokinetic profiles. nih.govmdpi.com

While specific, published QSAR models for this compound are not yet available, foundational in silico research has paved the way for their development. A pivotal study investigated the differences between the parent bacosides (like Bacoside A), their aglycones (jujubogenin and pseudojujubogenin), and the subsequent acid hydrolysis derivatives, which include Bacogenin A1 and ebelin lactone. plos.orgnih.gov Using computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, researchers found that the parent saponins, with their bulky sugar moieties, possess poor characteristics for a Central Nervous System (CNS) drug. plos.orgnih.gov Specifically, their predicted intestinal absorption was very poor, and they showed no ability to penetrate the Blood-Brain Barrier (BBB). plos.orgresearchgate.net

In contrast, the derivatives, including Bacogenin A1, demonstrated significantly improved drug-like properties. plos.org These compounds were predicted to have better intestinal absorption and the ability to cross the BBB, which is crucial for neurological activity. plos.orgresearchgate.net Molecular docking simulations further supported these findings, showing that while the parent bacosides could not effectively bind to key CNS receptors (such as serotonin and muscarinic receptors), Bacogenin A1 and other derivatives had a much higher predicted binding affinity. plos.org

These preliminary computational findings underscore the necessity of developing formal QSAR models. Such models would systematically quantify the relationship between specific structural features of this compound analogs and their biological activities. By building a robust QSAR model, researchers can rationally design and prioritize novel analogs with optimized properties for synthesis and testing, accelerating the discovery of more potent therapeutic agents.

| Compound/Class | Predicted Human Intestinal Absorption (HIA) | Predicted Blood-Brain Barrier (BBB) Penetration | General CNS Drug-Like Properties |

|---|---|---|---|

| Parent Bacosides (e.g., Bacoside A3, Bacopaside (B14799058) II) | Very Poor (Level 3) | None (Level 4 - Undefined/Cannot penetrate) | Poor |

| Aglycones & Derivatives (e.g., Bacogenin A1, Ebelin Lactone) | Moderate to Good (Levels 0-1) | Medium to Very High (Levels 0-2) | Good |

Development of High-Throughput Screening Assays for this compound and its Analogs

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation to rapidly test thousands to millions of compounds for biological activity against a specific target. evotec.comassay.works This process allows for the efficient identification of "hit" molecules that can serve as starting points for drug development. assay.worksresearchgate.net For a compound class like this compound and its analogs, developing robust HTS assays is a critical step toward exploring their full therapeutic potential.

Currently, dedicated HTS campaigns for this compound have not been widely reported. However, foundational in vitro screening methods have been established that can be adapted for high-throughput formats. Notably, radioligand receptor binding assays have been used to screen parent bacosides and their derivatives against a panel of CNS targets. plos.orgnih.gov These assays measure the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing a direct measure of binding affinity. psu.edu Bacoside derivatives were screened against key receptors implicated in memory and cognition, including muscarinic (M1), serotonin (5-HT1A, 5-HT2A), and dopamine (D1, D2) receptors. plos.orgnih.gov

| Compound | Target Receptor | Observed Affinity (Ki) |

|---|---|---|

| Ebelin lactone | M1 | 0.45 µM |

| Ebelin lactone | 5-HT2A | 4.21 µM |

| Bacoside A (mixture) | D1 | 12.14 µM |

| Bacopaside X | D1 | 9.06 µM |

| Other Parent Bacosides | M1, 5-HT1A, 5-HT2A, D2 | No significant affinity |

To transition these foundational methods into a true HTS format, several key developments are necessary. The process involves miniaturization into 96- or 384-well plates, the use of robotic liquid handling systems, and automated data analysis. assay.workssigmaaldrich.com The traditional filtration-based radioligand assays can be converted to more HTS-friendly homogeneous formats, such as Scintillation Proximity Assays (SPA), which require no separation steps and significantly increase throughput. europeanpharmaceuticalreview.comresearchgate.net

Future research should focus on creating a diverse portfolio of HTS assays for this compound analogs. This could include:

By establishing these HTS platforms, large libraries of novel this compound analogs could be rapidly screened to identify compounds with unique or improved activity profiles.

Unexplored Biological Activities and Novel Research Avenues for this compound (Theoretical and Mechanistic)

While this compound and its parent compounds are primarily known for their nootropic effects, emerging research and theoretical considerations suggest they may possess a much broader range of biological activities.

Antimicrobial and Anti-biofilm Activity

Recent studies have highlighted the antimicrobial potential of Bacoside A. It has demonstrated activity against both Staphylococcus aureus and Pseudomonas aeruginosa, two clinically important bacterial pathogens. nih.govresearchgate.net Crucially, Bacoside A was shown to eradicate 88-93% of established biofilms, a key virulence factor that makes infections difficult to treat. nih.govresearchgate.net The proposed mechanism involves the disruption of the bacterial cell membrane and the breakdown of the extracellular polymeric substance that forms the biofilm matrix. nih.gov This suggests a novel research avenue for this compound and its analogs as anti-biofilm agents, potentially for use in treating chronic infections or as coatings for medical devices. researchgate.net Furthermore, saponins from other plants have shown nematicidal activity, pointing to a possible, yet unexplored, application in agriculture. plos.org

Anti-Nociceptive Effects in Neuropathic Pain

Beyond cognition, bacosides may play a role in pain management. A standardized extract of Bacopa monnieri was found to alleviate allodynia and hyperalgesia—hallmarks of neuropathic pain—in a rat model of chronic constriction injury. nih.govresearchgate.net The effect was significant, though less potent than the control drug, gabapentin. researchgate.net Other research in models of diabetic neuropathy also supports an antinociceptive effect. rjptonline.orgrjptonline.orgresearchgate.net The exact mechanism is thought to be multifactorial, potentially involving modulation of adenosinergic, opioidergic, and other neurotransmitter systems. nih.govresearchgate.net Investigating the specific contribution of this compound to these anti-nociceptive effects presents a promising area of research for developing new treatments for chronic pain. rjptonline.org

Metal Chelation in Neurodegenerative Disease

A highly novel theoretical application for this compound stems from research into its aglycone precursor, jujubogenin (B1254797). Dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathology of Alzheimer's disease. vu.edu.au Computational and experimental studies have revealed that jujubogenin is an excellent and highly specific chelator of copper ions. vu.edu.au Given that derivatives like Bacogenin A1 are predicted to cross the blood-brain barrier, they represent potential candidates for development as metal-chelating agents designed to target the metal-associated amyloid plaques in Alzheimer's disease. vu.edu.aunih.govnih.gov This line of inquiry could open up an entirely new therapeutic paradigm for this compound and related compounds.

Hepatoprotective and Anti-Cancer Potential

Preliminary in silico studies have also explored other activities. For instance, Bacogenin A1 showed the highest binding affinity (-7.79 kcal/mol) to the Hepatitis B virus X (HBx) protein among 90 phytochemicals from Bacopa monnieri, suggesting a potential role as an anti-hepatitis B agent. iosrjournals.org Additionally, extracts containing bacosides have shown cytotoxic effects in several cancer cell lines, including colon cancer, where Bacopaside II was found to induce cell cycle arrest and apoptosis. nih.gov Exploring the specific anti-cancer and hepatoprotective activities of this compound is a logical future research direction.

| Potential Activity | Proposed Mechanism / Rationale | Supporting Evidence / Key Findings |

|---|---|---|

| Anti-biofilm | Disruption of bacterial cell membrane and extracellular polymeric substances. | Bacoside A eradicates >88% of S. aureus and P. aeruginosa biofilms. nih.govresearchgate.net |

| Anti-nociceptive (Neuropathic Pain) | Modulation of adenosinergic and opioidergic pathways. | Bacoside-containing extracts alleviate allodynia and hyperalgesia in animal models. nih.govresearchgate.net |

| Metal Chelation (Alzheimer's) | Specific chelation of copper ions associated with amyloid plaques. | The precursor jujubogenin shows high specificity for copper chelation. vu.edu.au |

| Anti-Hepatitis B | Inhibition of the viral HBx protein. | Bacogenin A1 has the highest predicted binding affinity to HBx protein in silico. iosrjournals.org |

| Anti-Cancer | Induction of cell cycle arrest and apoptosis. | Related bacosides show cytotoxicity in colon and other cancer cell lines. nih.gov |

Q & A

Q. How should researchers design dose-response studies to isolate this compound-specific effects in neuropharmacological assays?

- Methodological Answer : Use purified this compound (≥95% purity) instead of crude extracts. Include negative controls (vehicle-only) and positive controls (e.g., donepezil for acetylcholinesterase inhibition). Dose ranges (1–100 µg/mL) are determined via preliminary MTT assays to exclude cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.